molecular formula C12H24N4OS B6972208 N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine

Cat. No.: B6972208
M. Wt: 272.41 g/mol
InChI Key: QEJCCYOOZWCCKA-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine involves multiple steps, typically starting with the preparation of the triazole ring. The process includes:

    Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced to the triazole ring through alkylation.

    Formation of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a sulfide precursor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine primarily undergoes:

    Oxidation: Conversion of sulfide to sulfoxide.

    Reduction: Reduction of sulfoxide back to sulfide.

    Substitution: Nucleophilic substitution reactions involving the triazole ring.

Common Reagents and Conditions

    Oxidation: Typically performed using hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Achieved using reducing agents like sodium borohydride.

    Substitution: Conducted under basic conditions with nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine is widely used in:

    Chemistry: As a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.

    Biology: Employed in bioorthogonal chemistry for labeling biomolecules.

    Medicine: Used in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound functions by coordinating with copper ions to form a stable complex that catalyzes the azide-alkyne cycloaddition reaction. This process involves the formation of a triazole ring, which is a key step in many synthetic pathways. The molecular targets include azides and alkynes, and the pathway involves the formation of a copper-acetylide intermediate .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine
  • N-[(1-phenyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine stands out due to its water solubility and reduced cytotoxicity, making it more suitable for biological applications compared to its analogs .

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4OS/c1-10(9-18(6)17)15(5)7-11-8-16(14-13-11)12(2,3)4/h8,10H,7,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCCYOOZWCCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N(C)CC1=CN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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